MARK4 inhibitor 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

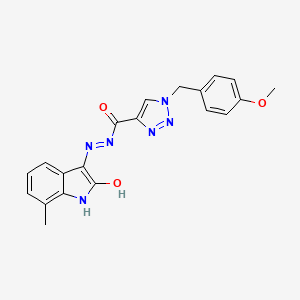

MARK4 inhibitor 1 (CAS: 2271081-58-2) is a synthetic small molecule targeting microtubule affinity-regulating kinase 4 (MARK4), a serine/threonine kinase implicated in cancer progression, metabolic disorders, and neurodegenerative diseases. With a molecular formula of C${20}$H${18}$N$6$O$3$ and a molecular weight of 390.4 g/mol, it exhibits an IC$_{50}$ of 1.54 µM against MARK4 . Preclinical studies demonstrate its ability to inhibit cancer cell proliferation, metastasis, and apoptosis induction. In a methylamphetamine (METH)-induced acute kidney injury (AKI) model, this compound (0.5 µM) significantly restored BUMPT cell viability by ~100% and reduced apoptosis markers (cleaved caspase-3 and LDH release) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MARK4 inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of vanillin-isatin hybrids, which are designed, synthesized, and characterized for their MARK4 inhibitory potential . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

MARK4 inhibitor 1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., ethanol, methanol). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities

Scientific Research Applications

Cancer Treatment

Research has demonstrated that MARK4 inhibitors can significantly reduce cell proliferation and induce apoptosis in various cancer cell lines. For example:

- Rosmarinic Acid : Identified as a potent MARK4 inhibitor with an IC50 value of 6.204 µM, it has shown efficacy in inhibiting MARK4 activity and promoting apoptosis in cancer cells .

- Acridone Derivatives : These compounds have been synthesized to target MARK4 specifically, showing IC50 values around 5.2 µM to 6.3 µM against MCF-7 breast cancer cells .

Neurodegenerative Disease Management

MARK4's role in tau phosphorylation highlights its potential in treating neurodegenerative diseases:

- Alzheimer's Disease : Inhibition of MARK4 has been shown to reduce tau phosphorylation, potentially mitigating the progression of Alzheimer's disease . For instance, compounds like methylene blue have been demonstrated to downregulate MARK4-mediated tau phosphorylation .

- Serotonin and Galantamine : Both have been studied for their inhibitory effects on MARK4, with galantamine showing significant binding affinity and inhibition at an IC50 value of 5.87 µM .

Study on Rosmarinic Acid

A study published in Scientific Reports highlighted the binding mechanism of rosmarinic acid with MARK4 through molecular docking and molecular dynamics simulations. The findings indicated that rosmarinic acid forms stable interactions with critical residues within the active site of MARK4, leading to significant inhibition of its activity .

Study on Serotonin

Another study explored the interaction between serotonin and MARK4, revealing that serotonin directly binds to recombinant MARK4 and inhibits its kinase activity. This presents serotonin as a potential therapeutic agent for conditions related to MARK4 dysregulation .

Data Summary

| Compound | Target Disease | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Rosmarinic Acid | Cancer | 6.204 | Inhibits MARK4 activity, induces apoptosis |

| Acridone Derivatives | Breast Cancer | 5.2 - 6.3 | Binds to active site, reduces cell proliferation |

| Galantamine | Alzheimer's Disease | 5.87 | Inhibits MARK4 kinase activity |

| Serotonin | Neurodegenerative Disorders | N/A | Directly binds to MARK4, inhibits activity |

Mechanism of Action

MARK4 inhibitor 1 exerts its effects by inhibiting the activity of microtubule affinity-regulating kinase 4 (MARK4). MARK4 phosphorylates microtubule-associated proteins, causing their detachment from microtubules and increasing microtubule dynamics . By inhibiting MARK4, the compound prevents the phosphorylation of these proteins, thereby stabilizing microtubules and disrupting cellular processes such as cell division and migration . This mechanism is particularly important in cancer cells, where increased microtubule dynamics contribute to uncontrolled cell proliferation and metastasis .

Comparison with Similar Compounds

Comparison with Similar MARK4 Inhibitors

Below is a detailed comparison of MARK4 inhibitor 1 with other MARK4-targeting compounds, including synthetic and natural products:

Table 1: Comparative Analysis of MARK4 Inhibitors

Key Findings and Differentiation

Potency :

- Hydrazones H4 and H19 (IC$_{50}$ < 0.22 µM) are the most potent MARK4 inhibitors reported, surpassing this compound (1.54 µM) and natural compounds like RA (6.20 µM) .

- Coumarin 50 (1.30 µM) shows comparable efficacy to this compound but demonstrates unique therapeutic synergy with paclitaxel in HCC .

Mechanistic Insights :

- This compound reduces cleaved caspase-3 and LDH release in kidney injury models, highlighting its role in apoptosis modulation .

- RA and GLT primarily inhibit MARK4 via hydrogen bonding and van der Waals interactions, whereas synthetic inhibitors (e.g., hydrazones) target ATP-binding pockets .

Therapeutic Context :

- This compound is validated in METH-induced AKI , a niche application distinct from cancer-focused studies of H4, H19, and coumarin 50 .

- Natural compounds (RA, GLT) are prioritized for neurodegenerative diseases due to lower toxicity, while synthetic inhibitors are optimized for potency .

Structural and Pharmacokinetic Profiles :

- This compound’s synthetic scaffold (C${20}$H${18}$N$6$O$3$) offers tunability for optimization, whereas natural products like RA face bioavailability challenges .

Biological Activity

Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a pivotal role in regulating cell polarity, microtubule dynamics, and various cellular processes such as apoptosis and cell cycle progression. MARK4 has emerged as a significant therapeutic target in various diseases, including neurodegenerative disorders and cancers. This article focuses on the biological activity of MARK4 inhibitor 1, summarizing recent findings, case studies, and experimental data.

MARK4 inhibitors target the kinase's active site, preventing its phosphorylation activity on downstream substrates. This inhibition can lead to the restoration of microtubule stability and modulation of cellular signaling pathways involved in disease progression.

Key Findings from Recent Studies

- Binding Affinity : Molecular docking studies have shown that various compounds, including Naringenin and Rosmarinic Acid (RA), exhibit strong binding affinities to MARK4. For instance, RA has an IC50 value of 6.204 µM, indicating effective inhibition of MARK4 activity .

- Cellular Effects : In vitro studies have demonstrated that MARK4 inhibitors can induce apoptosis in cancer cells. For example, acridone derivatives have been shown to significantly inhibit cell proliferation and induce oxidative stress in MCF-7 breast cancer cells, with IC50 values ranging from 1.80 µM to 14.12 µM depending on the specific derivative used .

- Therapeutic Potential : The inhibition of MARK4 has been linked to potential therapeutic effects against neurodegenerative diseases like Alzheimer's disease by reducing tau hyperphosphorylation and mitigating neurotoxic effects . Additionally, targeting MARK4 may provide strategies for cancer treatment by hindering tumor progression and metastasis .

Data Table: Summary of Key Inhibitors and Their Biological Activities

Case Study 1: Naringenin as a MARK4 Inhibitor

A study investigating Naringenin's effects on MARK4 revealed that it inhibits kinase activity effectively without significantly affecting the viability of HEK 293 cells but showing pronounced effects on SH-SY5Y neuronal cells . The research highlighted Naringenin's potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Rosmarinic Acid in Cancer Therapy

Rosmarinic Acid was evaluated for its inhibitory effects on MARK4, demonstrating significant binding affinity and stability through molecular dynamics simulations. The compound not only inhibited MARK4 activity but also induced apoptosis in cancer cells, suggesting its potential as a therapeutic candidate for MARK4-associated cancers .

Q & A

Basic Research Questions

Q. What is the mechanism of action of MARK4 inhibitor 1 in cancer cell proliferation and apoptosis?

this compound targets microtubule affinity-regulating kinase 4 (MARK4), inhibiting its activity with an IC50 of 1.54 μM . This inhibition disrupts MARK4-mediated phosphorylation of tau proteins and microtubule dynamics, leading to suppressed cancer cell proliferation, metastasis, and apoptosis induction via caspase-3 activation . Experimental validation includes CCK-8 assays for cell viability and Western blotting for cleaved caspase-3 detection .

Q. How should researchers validate MARK4 inhibitor specificity in vitro?

Use kinase selectivity panels to rule off-target effects. For example, this compound shows no significant inhibition of closely related kinases like NUAK2 (IC50 = 126 μM for HTH-02-006) . Pair dose-response assays (e.g., IC50 determination) with siRNA-mediated MARK4 knockdown to confirm phenotype consistency .

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound derivatives?

The crystal structure of MARK4 (PDB ID: 5ES1) reveals a pyrazolopyrimidine inhibitor binding site, critical for virtual screening . Using Schrödinger’s Maestro software, researchers can dock derivatives into this site, analyze hydrogen bonding (e.g., with Lys49, Asp156), and prioritize compounds with improved Glide XP scores . Validated protocols include re-docking co-crystallized ligands to ensure RMSD < 2.0 Å .

Q. What experimental designs address contradictory data on this compound’s efficacy across cell lines?

Contradictions in EC50 values (e.g., 2.16 μM in Hela vs. 3.51 μM in U87MG for MARK4 inhibitor 4 ) may arise from cell-specific MARK4 expression or compensatory pathways. Mitigate this by:

- Quantifying baseline MARK4 mRNA/protein levels via qPCR/Western blot .

- Combining inhibitor treatment with pathway-specific inhibitors (e.g., PI3K/Akt/mTOR) to assess crosstalk .

- Using isogenic cell lines with MARK4 knockout to isolate effects .

Q. How do researchers differentiate this compound’s anti-fibrotic vs. anti-cancer effects?

this compound reduces fibrosis by suppressing YAP-driven proliferation (observed in HTH-02-006 studies ). To distinguish mechanisms:

- Employ transcriptomics (RNA-seq) to compare gene signatures in cancer vs. fibrotic models .

- Use phospho-proteomics to identify MARK4-specific substrates (e.g., MYPT1 in fibrosis vs. tau in cancer ).

Q. Methodological Considerations

Q. What in vivo models are appropriate for testing this compound in neurodegeneration?

For Alzheimer’s disease (AD), use transgenic mice overexpressing human tau (e.g., P301S) and assess phosphorylated tau (Ser262) via immunohistochemistry . For cardiac fibrosis, employ myocardial infarction models (e.g., LAD coronary artery ligation) with echocardiography to monitor functional outcomes . Dose this compound at 10–50 mg/kg, based on pharmacokinetic profiling .

Q. How can researchers address solubility limitations of this compound in preclinical studies?

this compound has limited solubility in aqueous buffers (soluble in DMSO ). Optimize formulations using cyclodextrins or lipid nanoparticles. Validate bioavailability via LC-MS/MS plasma concentration monitoring .

Q. Data Interpretation and Translational Challenges

Q. Why do some studies report this compound as ineffective in certain tauopathy models?

MARK4’s role in tau phosphorylation is context-dependent. In granulovacuolar degeneration (GVD) formations in AD, phosphorylated MARK4 co-localizes with phospho-tau Ser262, but compensatory kinases (e.g., GSK-3β) may dominate in other models . Use combinatorial inhibition strategies or patient-derived iPSCs to validate target relevance .

Q. How can structural insights from this compound inform dual-target inhibitor design?

The MARK4 catalytic domain shares homology with AMPK. Co-docking studies using this compound and AMPK inhibitors (e.g., T11947 ) can identify overlapping binding residues. Prioritize compounds with balanced affinity (e.g., IC50 < 2 μM for both targets) to address metabolic disorders with cancer comorbidities .

Properties

Molecular Formula |

C20H18N6O3 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |

InChI |

InChI=1S/C20H18N6O3/c1-12-4-3-5-15-17(12)21-20(28)18(15)23-24-19(27)16-11-26(25-22-16)10-13-6-8-14(29-2)9-7-13/h3-9,11,21,28H,10H2,1-2H3 |

InChI Key |

KACGMLSYPGROFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.